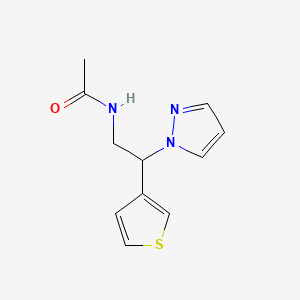

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring and a thiophene moiety connected via an ethyl linker. The acetamide group (-NHCOCH₃) enhances hydrogen-bonding capacity, which is critical for biological interactions .

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-9(15)12-7-11(10-3-6-16-8-10)14-5-2-4-13-14/h2-6,8,11H,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLIMBRCCSHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CSC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Linking the rings: The pyrazole and thiophene rings can be linked via an ethyl chain through a nucleophilic substitution reaction.

Acetamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrazole and thiophene derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Thiazole-containing analogs (e.g., ) introduce sulfur-based polarity, which may improve solubility.

- Fluorinated Derivatives: Compound 189’s difluoromethyl groups likely enhance lipophilicity and membrane permeability compared to the non-fluorinated target compound .

Key Observations :

- Microwave-assisted synthesis (e.g., 2e) reduces reaction time but may compromise yield compared to conventional methods (e.g., 11a: 86% yield) .

- Fluorinated analogs (e.g., Compound 189) require specialized reagents (e.g., 19F), increasing synthetic complexity .

Physicochemical and Spectral Properties

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Structural Characteristics

This compound is characterized by the presence of a pyrazole ring and a thiophene moiety, which contribute to its unique chemical properties and biological activity. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 298.39 g/mol |

| CAS Number | 2034341-16-5 |

This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies on similar compounds have shown their effectiveness against BRAF(V600E), EGFR, and other oncogenic targets. The structure-activity relationship (SAR) suggests that modifications in the pyrazole and thiophene moieties can enhance antitumor efficacy .

Anti-inflammatory Properties

This compound has been associated with anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been well-documented. For example, derivatives have shown activity against antibiotic-resistant strains such as MRSA. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital bacterial processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antifungal Activity : A series of pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity. This suggests that this compound may also possess similar properties .

- Molecular Docking Studies : Molecular docking studies indicate that the compound can form significant interactions with target proteins, enhancing its potential as a therapeutic agent. The binding affinity and interaction profiles are crucial for understanding its mechanism of action .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed for pyrazole derivatives to predict their biological activities based on structural features. These models help in rational drug design by identifying key structural components that influence activity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

| Activity Type | Description |

|---|---|

| Antitumor | Effective against various cancer cell lines; targets BRAF and EGFR pathways |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential use in inflammatory diseases |

| Antibacterial | Active against resistant strains; disrupts bacterial membranes |

| Antifungal | Moderate to excellent activity against phytopathogenic fungi |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves coupling pyrazole and thiophene precursors via nucleophilic substitution or amide bond formation. For example, thiophenol derivatives may react with acetamide precursors in solvents like dichloromethane or acetonitrile, using triethylamine as a catalyst . Post-synthesis, purity is validated via HPLC (>95% purity threshold) and structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) resolves pyrazole and thiophene proton environments, while IR spectroscopy confirms amide C=O stretches (~1650–1700 cm). Mass spectrometry (MS) verifies molecular weight. Artifacts (e.g., solvent peaks in NMR) are minimized using deuterated solvents and baseline correction. Impurity analysis employs reverse-phase HPLC with UV detection .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition screens (e.g., kinase or protease targets). Use concentrations ranging 1–100 µM, with positive controls (e.g., staurosporine for cytotoxicity). Data interpretation requires dose-response curves and IC calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimize solvent polarity (e.g., switch from DCM to DMF for better solubility) and catalyst loading (e.g., 10–20 mol% triethylamine). Temperature control (e.g., 50–60°C for amide coupling) and pH adjustments (neutral to mildly basic) enhance reaction efficiency. Monitor progress via TLC and isolate intermediates via column chromatography .

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies critical interactions (e.g., pyrazole-thiophene π-π stacking with aromatic receptor residues) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify substituents on the pyrazole (e.g., cyclopropyl groups at position 5) or thiophene (e.g., halogenation at position 3) to assess effects on bioactivity. Compare IC values of analogs in enzyme assays. QSAR models (e.g., CoMFA) correlate electronic/hydrophobic properties with activity trends .

Q. How should contradictory biological data (e.g., varying IC across assays) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., consistent cell passage number, serum-free media). Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation). Cross-reference with structurally related compounds (e.g., thiophene-acetamide derivatives) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.